SS-Rjw100

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

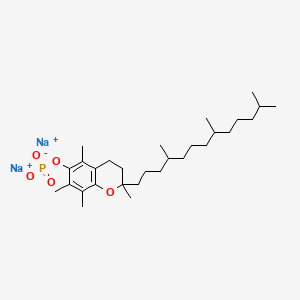

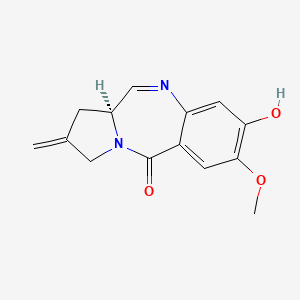

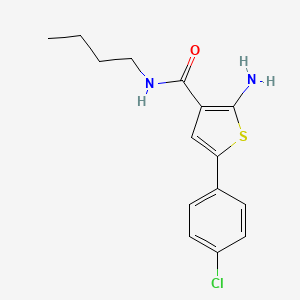

SS-RJW100 is an enantiomer of RJW100, a racemic agonist of nuclear receptor liver receptor homolog 1 and steroidogenic factor 1. These nuclear receptors play crucial roles in regulating metabolism, inflammation, and proliferation. This compound promotes the recruitment of coregulator protein fragments in vitro and recruits the transcriptional intermediary factor 2 coactivator to liver receptor homolog 1 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of SS-RJW100 involves the separation of the enantiomers of RJW100. RJW100 is synthesized through a series of organic reactions, including the formation of a pentalene scaffold with an exo hydroxyl group at the 1-position. This group is intended to interact with specific residues in liver receptor homolog 1 .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of RJW100 followed by enantiomeric separation using chiral chromatography or other enantioselective techniques. The specific conditions for these processes would depend on the desired purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

SS-RJW100 primarily undergoes binding interactions with nuclear receptors rather than traditional chemical reactions like oxidation or reduction. It binds to liver receptor homolog 1 and steroidogenic factor 1 with binding affinity values of 1.2 micromolar and 30 micromolar, respectively .

Common Reagents and Conditions

In vitro studies typically use dimethyl sulfoxide as a solvent for this compound, with concentrations ranging from 1 nanomolar to 1 millimolar. The compound is incubated with cells expressing liver receptor homolog 1 or steroidogenic factor 1 to study its effects .

Major Products Formed

The major “products” of this compound interactions are the activated forms of liver receptor homolog 1 and steroidogenic factor 1, which then recruit coactivators and promote transcriptional activity .

Aplicaciones Científicas De Investigación

SS-RJW100 is used extensively in scientific research to study the roles of liver receptor homolog 1 and steroidogenic factor 1 in various biological processes. These include:

Metabolism: Regulation of lipid homeostasis and glucose uptake.

Inflammation: Modulation of inflammatory responses in the liver and intestines.

Proliferation: Influence on cell proliferation and cancer research.

Endocrinology: Study of steroidogenesis and sexual development.

Mecanismo De Acción

SS-RJW100 exerts its effects by binding to the ligand-binding domains of liver receptor homolog 1 and steroidogenic factor 1. This binding promotes the recruitment of coregulator proteins and enhances the transcriptional activity of these receptors. The compound adopts multiple configurations in the binding pocket, which affects its interaction with the receptors .

Comparación Con Compuestos Similares

Similar Compounds

Dilauroylphosphatidylcholine: A natural ligand of liver receptor homolog 1, used in studies of lipid metabolism.

Uniqueness

This compound is unique in its ability to weakly recruit coregulators and attenuate intramolecular signaling important for coregulator recruitment. This makes it a valuable tool for studying the differential effects of enantiomers on nuclear receptor activation .

Propiedades

Fórmula molecular |

C28H34O |

|---|---|

Peso molecular |

386.6 g/mol |

Nombre IUPAC |

(1S,3aS,6aS)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |

InChI |

InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26+,28-/m1/s1 |

Clave InChI |

ZFXMYHPLTQTTFW-FULLSBAXSA-N |

SMILES isomérico |

CCCCCCC1=C([C@]2(CC[C@@H]([C@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

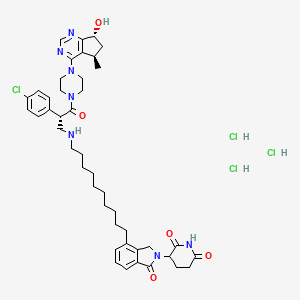

![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)

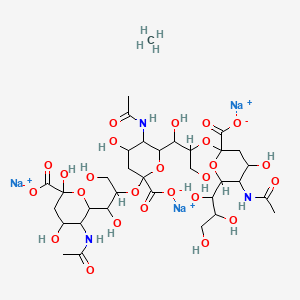

![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)

![5-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10855355.png)